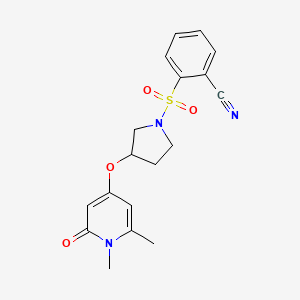

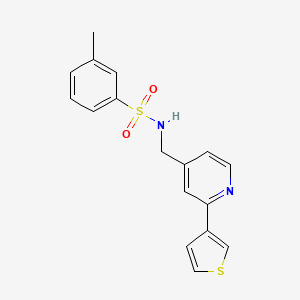

2-((3-((1,6-Diméthyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is an organic compound notable for its intricate molecular structure, encompassing a benzonitrile core linked with a sulfonyl group, which connects to a pyrrolidine ring and a pyridine derivative. This compound stands out due to its diverse applications across various scientific fields, including synthetic chemistry, pharmacology, and material science.

Applications De Recherche Scientifique

Chemistry

Synthesis of Novel Compounds: This compound serves as a key intermediate in synthesizing complex organic molecules.

Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

Biology and Medicine

Drug Development: Explored as a potential lead compound for developing drugs targeting specific molecular pathways, given its unique structure.

Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry

Material Science: Incorporated into polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

Agricultural Chemicals: Investigated for use in developing agrochemicals, particularly herbicides and pesticides.

Mécanisme D'action

Target of Action

Related compounds have shown affinity to the zinc finger domain of the hiv-1 p7 nucleocapsid protein .

Biochemical Pathways

Given its potential target, it may be involved in the replication cycle of hiv-1

Result of Action

If it indeed targets the hiv-1 p7 nucleocapsid protein, it could potentially inhibit the replication of the virus, leading to a decrease in viral load .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be achieved through a multi-step process:

Step 1: The initial step involves the preparation of 1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-ol, which is synthesized via a series of condensation reactions.

Step 2: The next step includes the formation of the pyrrolidine intermediate. This involves the reaction of a suitable amine with a ketone to form the pyrrolidine ring.

Step 3: The synthesis proceeds with the formation of the sulfonyl intermediate through a sulfonation reaction, where the sulfonyl chloride reacts with the pyrrolidine derivative.

Step 4: The final step involves the coupling of the sulfonyl intermediate with the benzonitrile core under basic conditions, typically using a strong base such as sodium hydride to promote the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, this compound's production is scaled up through optimization of the above synthetic routes. Enhanced reaction conditions, including controlled temperature, pressure, and use of catalysts, are employed to maximize yield and purity. Industrial production also involves rigorous purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming various oxidation products. Reduction reactions are less common but can target the nitrile group.

Substitution: It readily participates in substitution reactions, especially nucleophilic substitutions at the sulfonyl group, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, Grignard reagents.

Hydrolysis Conditions: Acidic conditions (HCl), basic conditions (NaOH).

Major Products Formed

Oxidation: Oxidized pyrrolidine derivatives.

Substitution: Various benzonitrile and sulfonyl derivatives.

Hydrolysis: Sulfonic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar compounds include:

2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)aniline

2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)toluene

2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenol

Uniqueness

Structural Complexity: The integration of a benzonitrile core with a sulfonyl and pyrrolidine ring.

Reactivity: The compound exhibits unique reactivity patterns due to its multi-functional groups, making it distinct from similar compounds.

There you have it—a deep dive into 2-((3-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. Hopefully, that quenches your thirst for knowledge. What's next?

Propriétés

IUPAC Name |

2-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13-9-16(10-18(22)20(13)2)25-15-7-8-21(12-15)26(23,24)17-6-4-3-5-14(17)11-19/h3-6,9-10,15H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDXFPGLLTKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)